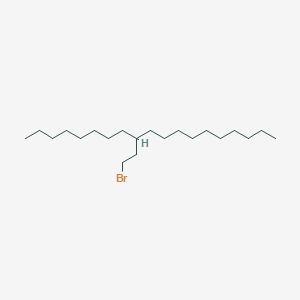
9-(2-Bromoethyl)nonadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Bromoethyl)nonadecane is an organic compound with the molecular formula C21H43Br It is a long-chain alkyl bromide, characterized by the presence of a bromine atom attached to the second carbon of the ethyl group, which is itself attached to the ninth carbon of the nonadecane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromoethyl)nonadecane typically involves the reaction of nonadecane with 2-bromoethanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate alkyl bromide, which then undergoes substitution to yield the final product. Common catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions
9-(2-Bromoethyl)nonadecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, and thiols, to form corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiourea. The reactions are typically carried out in polar solvents such as ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Nucleophilic Substitution: Products include alcohols, amines, and thiols.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Alcohols and carboxylic acids are formed depending on the reaction conditions.
科学的研究の応用
9-(2-Bromoethyl)nonadecane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the fabrication of organic electronic devices, such as transistors and diodes, due to its ability to form stable thin films.
Industrial Chemistry: It is used as a surfactant and emulsifying agent in various industrial processes.
Biological Research: The compound is used in the study of lipid membranes and their interactions with proteins and other biomolecules.
作用機序
The mechanism of action of 9-(2-Bromoethyl)nonadecane involves its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be readily replaced by various nucleophiles, leading to the formation of new chemical bonds. This property makes it a valuable intermediate in organic synthesis. Additionally, its long alkyl chain allows it to interact with lipid membranes, making it useful in studies of membrane dynamics and protein-lipid interactions .
類似化合物との比較
Similar Compounds
Nonadecane: A straight-chain alkane with the formula C19H40. It lacks the bromine substituent and is less reactive in nucleophilic substitution reactions.
1-Bromohexadecane: A shorter-chain alkyl bromide with the formula C16H33Br. It is similar in reactivity but has different physical properties due to its shorter chain length.
2-Bromoheptadecane: Another long-chain alkyl bromide with the formula C17H35Br.
Uniqueness
9-(2-Bromoethyl)nonadecane is unique due to the specific position of the bromine atom on the ethyl group, which provides distinct reactivity compared to other alkyl bromides. Its long alkyl chain also imparts unique physical properties, such as higher boiling and melting points, making it suitable for specific applications in materials science and industrial chemistry .
特性
分子式 |
C21H43Br |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
9-(2-bromoethyl)nonadecane |
InChI |
InChI=1S/C21H43Br/c1-3-5-7-9-11-12-14-16-18-21(19-20-22)17-15-13-10-8-6-4-2/h21H,3-20H2,1-2H3 |
InChIキー |
IEYDYLNMWKTJJV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCC)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


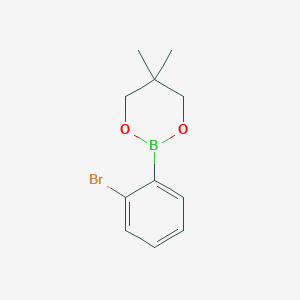

![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile](/img/structure/B13353522.png)
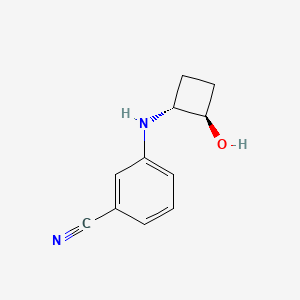
![6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13353530.png)
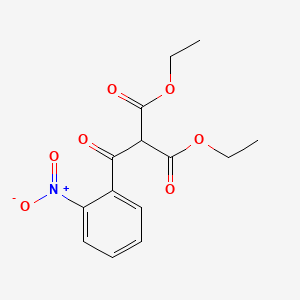
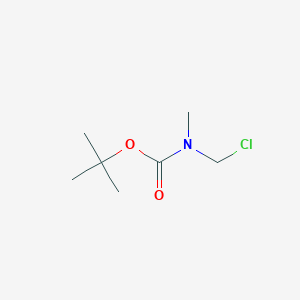
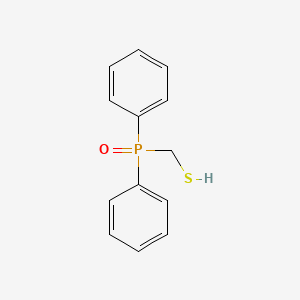
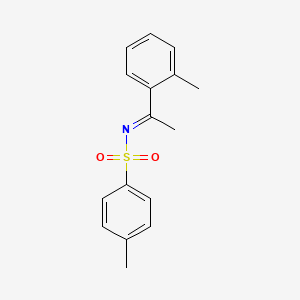
![(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate](/img/structure/B13353559.png)

![(1R,2R)-2-{[(oxan-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B13353573.png)
![6-(3,5-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353586.png)
![5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13353593.png)
